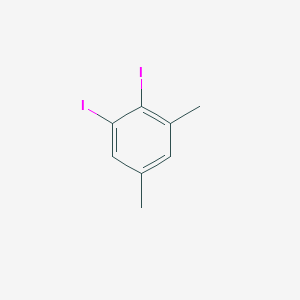
1,2-Diiodo-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-3,5-dimethylbenzene is a useful research compound. Its molecular formula is C8H8I2 and its molecular weight is 357.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
Intermediate in Chemical Reactions
1,2-Diiodo-3,5-dimethylbenzene is utilized as an intermediate in the synthesis of more complex organic molecules. Its iodine substituents make it a valuable precursor for various transformations such as:
- Cross-coupling reactions : It can participate in Suzuki or Stille coupling to form biaryl compounds.
- Nucleophilic substitutions : The iodine atoms can be replaced by nucleophiles, facilitating the formation of diverse functional groups.
Material Science Applications
Charge-Transfer Complexes
Recent studies have highlighted the role of this compound in forming charge-transfer complexes. These complexes exhibit interesting photophysical properties that are beneficial for applications in:
- Organic light-emitting diodes (OLEDs) : The compound's ability to stabilize triplet excitons enhances the efficiency of OLED devices.
- Phosphorescent materials : Its interactions with electron-rich donors allow for ambient phosphorescence at room temperature, making it suitable for optoelectronic applications .
Biochemical Interactions
This compound has been studied for its interactions with biomolecules. Notable findings include:
- Enzyme interaction : The compound can modulate enzyme activity through donor-acceptor complexes with electron-rich aromatic donors. This interaction may influence cellular signaling pathways and gene expression.
- Stabilization of Excited States : It has been shown to stabilize triplet states through intermolecular interactions, which could impact metabolic pathways within cells.
Study on Charge Transfer Phosphorescence
A study investigated the phosphorescence properties of charge-transfer co-crystals involving this compound. The results demonstrated that the compound's interactions with electron-rich donors lead to efficient phosphorescent emissions at room temperature. This finding opens avenues for developing new materials for optoelectronic devices .
Biological Activity Assessment
Research into the biological activity of this compound revealed its potential to modulate biochemical pathways through enzyme interactions. This property suggests possible therapeutic applications or roles in drug design aimed at targeting specific cellular processes.
Propiedades
Número CAS |
4102-49-2 |
|---|---|
Fórmula molecular |
C8H8I2 |
Peso molecular |
357.96 g/mol |
Nombre IUPAC |
1,2-diiodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H8I2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
Clave InChI |
BWEXGFATNVJEBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)I)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















